An In-Depth Technical Guide to the Chemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Chemical Properties of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential biological significance of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental insights and summarizing key data for easy reference.
Introduction
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a cyclopropyl group and a methyl-substituted pyrazole core in this particular molecule suggests unique conformational and electronic properties that make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of aminopyrazoles have been explored for their potential as antimicrobial, anti-inflammatory, and antiproliferative agents.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is presented below.
| Property | Value | Reference |
| IUPAC Name | 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | |
| Synonyms | 5-Amino-3-cyclopropyl-1-methyl-pyrazole | |
| CAS Number | 118430-74-3 | [] |
| Molecular Formula | C₇H₁₁N₃ | [] |
| Molecular Weight | 137.18 g/mol | [] |
| Melting Point | 123-126 °C | [] |
| Boiling Point | 299.2 °C at 760 mmHg | [] |
| Density | 1.37 g/cm³ | [] |
Note: Some physical properties may be predicted or based on closely related analogs.
Spectroscopic Data
| Mass Spectrometry Data for 3-cyclopropyl-1H-pyrazol-5-amine | |
| NIST Number | 342826 |
| Top Peak (m/z) | 123 |
| 2nd Highest Peak (m/z) | 80 |
| 3rd Highest Peak (m/z) | 39 |
Synthesis and Purification
General Synthetic Approach
The synthesis of 5-aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound. For N-substituted 5-aminopyrazoles like the target compound, a substituted hydrazine is used as a starting material.
Representative Experimental Protocol: Synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
While a specific protocol for 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is not detailed in the literature, the following procedure for a structurally similar compound, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, provides a representative experimental workflow.[3]
Reaction Scheme:
A representative synthesis of a 5-aminopyrazole.
Procedure:
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Reaction Setup: A 250-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, placed in an oil bath, and charged with solid tert-butylhydrazine hydrochloride (25.00 g, 196.6 mmol).[3]
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Base Addition: 2 M NaOH (98.3 mL, 196.6 mmol) is added to the flask, and the mixture is stirred at ambient temperature until a complete solution is formed (approximately 10 minutes).[3]
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Addition of Nitrile: 3-Aminocrotononitrile (16.82 g, 196.6 mmol) is added to the solution.[3]
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Reflux: The flask is fitted with a reflux condenser, and the slurry is heated to an internal temperature of 90 °C with vigorous stirring for 22 hours.[3]
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Crystallization and Isolation: The resulting biphasic mixture is cooled to 57 °C, and seed crystals are introduced to initiate crystallization. The mixture is then cooled to ambient temperature and subsequently in an ice-water bath for one hour.[3]
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Filtration and Drying: The solid product is collected by vacuum filtration, washed with cold deionized water, and dried in a vacuum oven at ambient temperature to yield the final product.[3]
Purification
Purification of 5-aminopyrazole derivatives can be achieved through recrystallization from an appropriate solvent system. For related compounds, purification by column chromatography over silica gel using a hexane:ethyl acetate eluent system has also been reported.
Reactivity
The 5-amino group of the pyrazole ring is a key functional handle for further chemical modifications. It can undergo a variety of reactions, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Alkylation: Introduction of alkyl groups at the amino nitrogen.
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Diazotization: Conversion of the amino group to a diazonium salt, which can then be subjected to various nucleophilic substitutions.
These reactions allow for the synthesis of a diverse library of pyrazole derivatives with modified physicochemical and biological properties.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine are limited, the broader class of 5-aminopyrazole derivatives has shown significant potential in drug discovery.
Antiproliferative and Anticancer Activity
Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their in-vitro antiproliferative effects against breast cancer cell lines.[1] Some of these compounds exhibited interesting growth inhibitory effects.[1] The N-terminal pyrazole ring structure is believed to play a key role in this activity.[1]
Kinase Inhibition
Many pyrazole-containing compounds are known to be potent kinase inhibitors. For instance, AT9283, a pyrazole-benzimidazole derivative, is a multi-targeted kinase inhibitor that has been shown to inhibit Aurora A, Aurora B, JAKs, Abl, and Flt3.[4] A related compound was also found to inhibit Syk kinase, a key enzyme in the mast cell-mediated allergic response signaling cascade.[4]
Hypothesized Signaling Pathway Inhibition:
The following diagram illustrates a simplified, representative signaling pathway that could be targeted by pyrazole derivatives, based on the known activity of similar compounds as kinase inhibitors.
Hypothesized kinase inhibition by a pyrazole derivative.
Experimental Workflows
The development and characterization of novel 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine derivatives typically follow a structured workflow.
General workflow for the development of pyrazole-based compounds.
Conclusion
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine represents a valuable building block in medicinal chemistry. Its unique structural features and the reactivity of the 5-amino group provide a versatile platform for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully explore its potential in drug discovery. This guide provides a foundational understanding of its chemical properties to aid researchers in this endeavor.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014 - PubChem [pubchem.ncbi.nlm.nih.gov]
